Band Gap for Deep-UV Optoelectronics
Beryllium sulfide (BeS) exhibits a band gap of 7.4 eV [1], which is significantly larger than that of the common UV semiconductor ZnS (3.77 eV experimental bulk value [2]) and substantially smaller than that of the ultra-wide gap insulator BeO (10.6 eV [3]). This intermediate value makes BeS uniquely suited for deep-UV-C applications where ZnS is not sufficiently insulating and BeO's gap is too large for effective optical excitation. Compared to its heavier chalcogenide analogs BeSe and BeTe, which have computed band gaps of 4.75 eV and 1.49 eV, respectively [4], BeS provides the widest energy gap in the beryllium chalcogenide series, enabling its use in higher-energy optoelectronic devices.
| Evidence Dimension | Electronic band gap energy |
|---|---|
| Target Compound Data | 7.4 eV (reported experimental value) |
| Comparator Or Baseline | ZnS: 3.77 eV (experimental bulk); BeO: 10.6 eV (experimental); BeSe: 4.75 eV (theoretical); BeTe: 1.49 eV (theoretical) |
| Quantified Difference | BeS band gap is 3.63 eV larger than ZnS, 3.2 eV smaller than BeO, 2.65 eV larger than BeSe, and 5.91 eV larger than BeTe. |
| Conditions | Ambient conditions for BeS and ZnS/BeO; theoretical calculations for BeSe/BeTe |
Why This Matters
The specific 7.4 eV band gap is essential for fabricating UV-C light-emitting diodes and laser diodes, a spectral region not optimally served by ZnS or BeO.
- [1] Wikipedia contributors. 'Beryllium sulfide.' Wikipedia, The Free Encyclopedia. Last modified 2014-05-11. View Source
- [2] Material properties from scite.ai referencing ZnS experimental band gap. View Source
- [3] Goodfellow. 'Beryllium Oxide (BeO) Material Information.' View Source
- [4] Stukel, D.J. 'Electronic energy bands of BeS, BeSe and BeTe.' Journal of Physics C: Solid State Physics, vol. 10, no. 1, 1977, pp. 57-62. View Source
